1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Overview
Description
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary ammonium salt with the molecular formula C(9)H({12})INO(_2). This compound is known for its utility in various chemical and industrial applications, particularly due to its unique structural properties which include a pyridinium ring substituted with an ethyl group and a methoxycarbonyl group.
Mechanism of Action
Target of Action
The primary targets of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide are bacterial and fungal cells . The compound interacts with the cell membrane of these microorganisms, leading to structural and functional alterations .
Mode of Action
This compound is theorized to interact with the cell membrane of bacterial and fungal cells . This interaction leads to structural and functional alterations in the cell membrane, disrupting cellular metabolism .
Biochemical Pathways
The precise biochemical pathways affected by this compound are still under investigation. It is known that the compound disrupts cellular metabolism, which could potentially affect a wide range of biochemical pathways within the cell .
Result of Action
The result of the action of this compound is the disruption of cellular metabolism in bacterial and fungal cells . This disruption ultimately leads to cell death , providing a potential mechanism for the compound’s antimicrobial activity.
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules, potentially influencing their function
Cellular Effects
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide has been examined for its ability to inhibit the growth of specific bacteria and fungi . It is theorized that it interacts with the cell membrane of these organisms, leading to structural and functional alterations . This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death .
Molecular Mechanism
It is theorized that it interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations . This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-(methoxycarbonyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
4-(Methoxycarbonyl)pyridine+Ethyl iodide→1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and cost-efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium chloride or potassium bromide in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, products such as 1-ethyl-4-(methoxycarbonyl)pyridinium chloride or bromide.
Hydrolysis Products: 1-Ethyl-4-carboxypyridinium iodide.
Scientific Research Applications
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is utilized in various scientific research fields:
Chemistry: Used as a probe for micropolarity determinations and in the preparation of complex ionic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its ionic nature.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(methoxycarbonyl)pyridinium iodide
- 1-Ethyl-3-(methoxycarbonyl)pyridinium iodide
- 1-Ethyl-4-(carboxy)pyridinium iodide
Uniqueness
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEAJXXGUZQCPN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883666 | |
Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-65-1 | |
Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53229 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in scientific research?
A1: this compound is primarily employed as a solvatochromic probe to determine the micropolarity of various systems. [, , ] This compound exhibits a distinct charge-transfer band in the UV-Visible spectrum, which shifts depending on the polarity of the surrounding environment. By measuring the transition energy of this band, researchers can quantify the polarity of solutions, micelles, and other microenvironments. []
Q2: Can you provide an example of how this compound is used to study micelles?
A2: In a study investigating the formation of reverse micelles in supercritical carbon dioxide, researchers utilized this compound to determine the polarity of the micelle's aqueous core. [] By dissolving the probe in the micellar solution and observing the shift in its charge-transfer band, they could deduce information about the microenvironment within the micelles.
Q3: How does the structure of this compound relate to its application as a solvatochromic probe?
A3: While specific structure-activity relationship studies on this compound are limited within the provided research, its solvatochromic properties are attributed to the presence of the pyridinium ring and its ability to undergo charge-transfer transitions. [] The sensitivity of these transitions to solvent polarity makes it a suitable probe for characterizing microenvironments.
Q4: Are there any limitations to using this compound as a polarity probe?
A4: Yes, one study highlights the limitations of using certain solvatochromic probes, including this compound, for assessing hydrogen bond donor (HBD) properties of solvents. [] The research indicates that relying solely on this probe for HBD determination may not provide a comprehensive understanding of solvent properties and should be interpreted cautiously.
Q5: What other research areas involve the use of this compound?
A5: Beyond its role as a solvatochromic probe, this compound has been investigated using semi-empirical molecular orbital calculations and UV-Visible spectroscopy to understand its charge-transfer complex formation. [] This research delves into the electronic structure and interactions of the compound, contributing to a broader understanding of its chemical behavior.
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